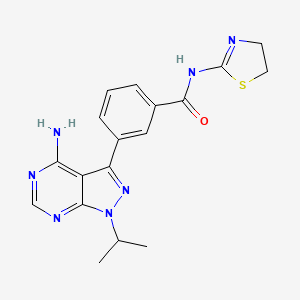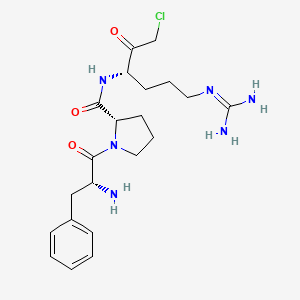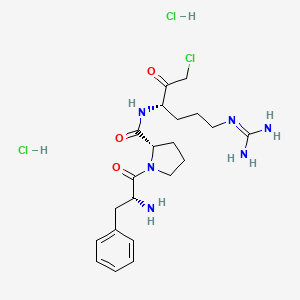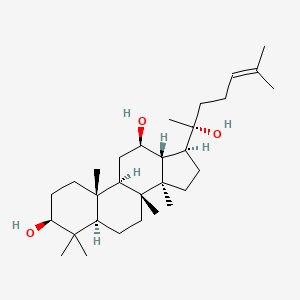
奈莫那普利德
描述
N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide is a benzamide obtained by formal condensation of the carboxy group of 5-chloro-2-methoxy-4-(methylamino)benzoic acid with the amino group of 1-benzyl-2-methylpyrrolidin-3-amine. It is a N-alkylpyrrolidine, a member of benzamides, a tertiary amino compound and a member of monochlorobenzenes.
科学研究应用
抗精神病药
奈莫那普利德是一种抗精神病药 . 它已被用于治疗精神分裂症和其他类型的精神病。该药物通过阻断大脑中的多巴胺受体起作用,有助于减轻幻觉、妄想和思维混乱等症状。
合成研究
奈莫那普利德一直是合成化学领域研究的主题。 一种简明、无保护基团的(+)-奈莫那普利德合成方法已经实现,该方法以三氟甲磺酸铕(III) (Eu(OTf)3) 催化的苄胺对3,4-环氧醇的C4选择性胺解反应为特征 . 这项研究可能导致生产奈莫那普利德和其他类似化合物的更有效方法。
多巴胺受体研究
奈莫那普利德已被用于与多巴胺受体相关的研究。 已确定D4 多巴胺受体与其非活性状态结合奈莫那普利德的高分辨率结构 . 这项研究可以帮助阐明多巴胺受体结构、功能和配体识别,这可能对开发治疗神经精神疾病的新药具有意义。
转移进展
有一些证据表明奈莫那普利德可能在治疗转移进展中发挥作用 . 但是,这是一个相对较新的研究领域,需要更多研究来证实这些发现。
勃起功能障碍
奈莫那普利德与治疗勃起功能障碍有关 . 这可能是由于其对多巴胺受体的作用,多巴胺受体已知在性功能中起作用。但是,需要更多研究来确定奈莫那普利德在这种情况下的有效性。
作用机制
Target of Action
Nemonapride primarily targets the dopamine D2 receptor family , which includes D2, D3, and D4 receptors . These receptors play a crucial role in the regulation of various neurological processes, including motor control, cognition, learning, and emotions .
Mode of Action
Nemonapride acts as an antagonist for D2 and D3 receptors and a potent agonist for the 5-HT1A receptor . It binds selectively to these receptors, blocking their activity . The unique antipsychotic effect of nemonapride arises from this selective binding . It also has affinity for sigma receptors .
Biochemical Pathways
The primary biochemical pathway affected by nemonapride is the dopaminergic pathway . By blocking D2, D3, and D4 receptors, nemonapride inhibits the action of dopamine, a neurotransmitter that regulates several key functions in the brain . This results in downstream effects on various neurological processes, including motor output, motivation, memory, and endocrine regulation .
Result of Action
The molecular and cellular effects of nemonapride’s action primarily involve the modulation of dopaminergic and serotonergic signaling in the brain . By blocking D2, D3, and D4 receptors, nemonapride can mitigate the effects of dopamine, potentially alleviating symptoms of conditions like schizophrenia . Its agonistic action on the 5-HT1A receptor also contributes to its antipsychotic effects .
生化分析
Biochemical Properties
Nemonapride acts as a D2 and D3 receptor antagonist, and is also a potent 5-HT1A receptor agonist . It has affinity for sigma receptors . There are specific compounds that can differentiate D2-like receptors from D1-like receptors, such as quinpirole, N-0437 and PHNO (agonists), and domperidone, nemonapride and (−)-sulpiride (antagonists) .
Cellular Effects
The dopamine receptor family, which belongs to the G-protein-coupled receptor (GPCR) superfamily, can be divided into two subfamilies, namely the D1-like subfamily (including dopamine receptor D1 (DRD1) and DRD5), and the D2-like subfamily (including DRD2, DRD3, and DRD4) . These subfamilies probably originated from two independent acquirements of the ability of dopamine binding during the evolution of biogenic amine receptors . The D1- and D2-like subfamilies are coupled to different G proteins, activating distinct downstream signaling pathways .
Molecular Mechanism
The antagonist Nemonapride prevents DRD4 activation by blocking the relative movement between transmembrane helices 2 and 3 . This expands our knowledge of the molecular basis for the physiological functions of DRD4 and assists new drug design .
Metabolic Pathways
Nemonapride is involved in the dopamine metabolic pathway, interacting with D2 and D3 receptors
属性
IUPAC Name |
N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVOJOCLBAAKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860978 | |
| Record name | N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70325-83-6 | |
| Record name | 5-Chloro-2-methoxy-4-(methylamino)-N-[2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70325-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nemonapride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070325836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


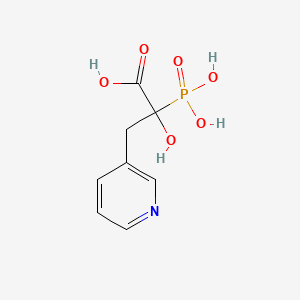
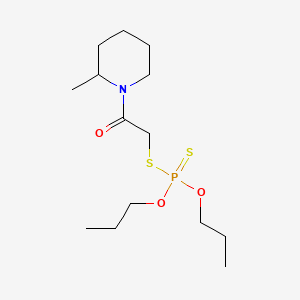
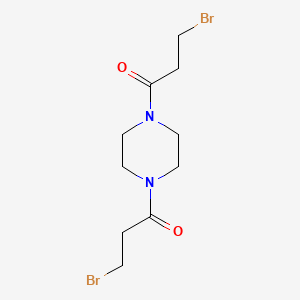



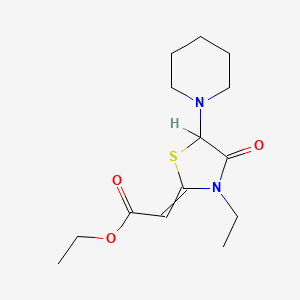
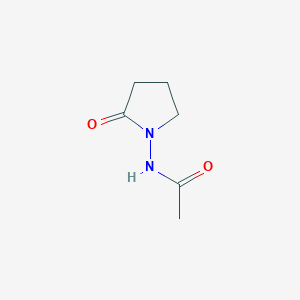
![4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1677961.png)
